1-(2,6-Dimethylphenoxy)propan-2-ol;4-methylbenzenesulfonic acid
Description
1-(2,6-Dimethylphenoxy)propan-2-ol;4-methylbenzenesulfonic acid is an organic compound with the molecular formula C18H22O4S and a molecular weight of 334.42988 g/mol . . It is a derivative of 2-propanol and is characterized by the presence of a 2,6-dimethylphenoxy group and a 4-methylbenzenesulfonate group.
Properties
CAS No. |
68164-73-8 |
|---|---|
Molecular Formula |
C18H24O5S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-(2,6-dimethylphenoxy)propan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H16O2.C7H8O3S/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,10,12H,7H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
GAXNDLRAXKYBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=CC=C1)C)OCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenoxy)propan-2-ol;4-methylbenzenesulfonic acid typically involves the reaction of 2-propanol with 2,6-dimethylphenol in the presence of a suitable catalyst to form 1-(2,6-dimethylphenoxy)-2-propanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenoxy)propan-2-ol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the 2-propanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major products are alcohols and alkanes.
Substitution: The major products depend on the nucleophile used, such as amines or thiols.
Scientific Research Applications
1-(2,6-Dimethylphenoxy)propan-2-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects and as a reference standard in pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenoxy)propan-2-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-(2,6-dimethylphenoxy)-: This compound lacks the 4-methylbenzenesulfonate group.
4-Methylbenzenesulfonate derivatives: Compounds with different alkyl or aryl groups attached to the sulfonate moiety.
Uniqueness
1-(2,6-Dimethylphenoxy)propan-2-ol;4-methylbenzenesulfonic acid is unique due to the presence of both the 2,6-dimethylphenoxy group and the 4-methylbenzenesulfonate group. This combination imparts specific chemical and physical properties to the compound, making it suitable for particular applications in research and industry.
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